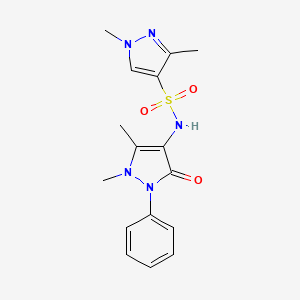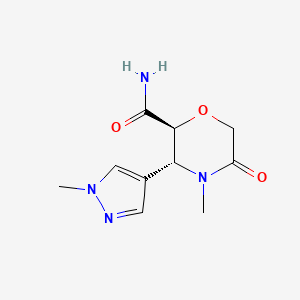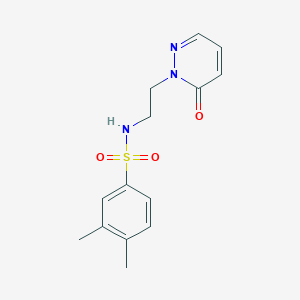
(E)-2-Cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-Cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide, commonly known as DCP-LA, is a compound that has been extensively studied for its potential therapeutic applications. It is a member of the family of compounds known as enaminones, which have been shown to possess a wide range of biological activities. DCP-LA has been shown to possess anti-inflammatory, neuroprotective, and cognitive-enhancing properties, making it a promising candidate for the treatment of a variety of neurological disorders.
作用机制
The exact mechanism of action of DCP-LA is not fully understood, but it is believed to act through a variety of pathways. DCP-LA has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating inflammation and glucose metabolism. Additionally, DCP-LA has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, DCP-LA has been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
DCP-LA has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, DCP-LA has been shown to increase the production of the anti-inflammatory cytokine interleukin-10 (IL-10). DCP-LA has also been shown to protect against oxidative stress, which is a key contributor to the development of neurological disorders. Finally, DCP-LA has been shown to enhance cognitive function, including memory and attention.
实验室实验的优点和局限性
One advantage of DCP-LA is its well-established synthesis method, which allows for the production of large quantities of the compound for use in laboratory experiments. Additionally, DCP-LA has been extensively studied in vitro and in animal models, which provides a solid foundation for further research. However, one limitation of DCP-LA is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of DCP-LA and to identify potential targets for therapeutic intervention. Finally, there is a need for further research on the safety and efficacy of DCP-LA in humans, including clinical trials to assess its potential as a therapeutic agent.
合成方法
DCP-LA can be synthesized through a multi-step process involving the condensation of 2,6-dichlorobenzaldehyde with ethyl cyanoacetate, followed by the addition of phenylethylamine and subsequent cyclization. The synthesis of DCP-LA has been well-established and can be performed using standard laboratory techniques.
科学研究应用
DCP-LA has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. It has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of conditions such as multiple sclerosis and Alzheimer's disease. Additionally, DCP-LA has been shown to possess neuroprotective properties, which may make it useful in the treatment of conditions such as stroke and traumatic brain injury. Finally, DCP-LA has been shown to possess cognitive-enhancing properties, which may make it useful in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and cognitive decline associated with aging.
属性
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c19-16-7-4-8-17(20)15(16)11-14(12-21)18(23)22-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQQKNQBTOWQAJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(6-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B3000537.png)




![1-(m-tolyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3000545.png)
![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)
![11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3000549.png)
![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)
![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3000553.png)
![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B3000555.png)